The Mechanism of Action of AMG 900: A Pan-Aurora Kinase Inhibitor
The Mechanism of Action of AMG 900: A Pan-Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 900 is a potent and selective, orally bioavailable, small-molecule pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of human cancers. This technical guide provides an in-depth overview of the mechanism of action of AMG 900, detailing its molecular targets, the downstream signaling pathways it modulates, and the ultimate cellular consequences of its activity. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of critical pathways and workflows to offer a comprehensive resource for oncology researchers.
Introduction to Aurora Kinases and Their Role in Cancer
The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1]
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Aurora A is crucial for centrosome maturation and separation, as well as the formation and stability of the mitotic spindle.[1]
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Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[1]
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Aurora C function is primarily associated with meiosis, though its role in cancer is also being explored.
Overexpression and amplification of Aurora kinases are frequently observed in a wide range of human malignancies and are often associated with aneuploidy, cellular proliferation, and poor prognosis, making them attractive targets for cancer therapy.[1][2]
Molecular Profile of AMG 900
AMG 900 is an ATP-competitive inhibitor of all three Aurora kinase isoforms.[3] Its potent inhibitory activity is summarized in the table below.
Table 1: In Vitro Inhibitory Activity of AMG 900
| Target | IC50 (nM) |
| Aurora A | 5 |
| Aurora B | 4 |
| Aurora C | 1 |
Data compiled from multiple sources.[4][5]
Mechanism of Action at the Molecular and Cellular Level
The primary mechanism of action of AMG 900 is the inhibition of Aurora kinase activity, which disrupts the normal progression of mitosis. The predominant cellular phenotype observed following AMG 900 treatment is consistent with the inhibition of Aurora B.[6][7]
Inhibition of Downstream Signaling
The most well-characterized downstream effect of AMG 900 is the inhibition of the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a direct substrate of Aurora B.[6][7] This inhibition serves as a robust pharmacodynamic biomarker of AMG 900 activity both in vitro and in vivo.[6] Additionally, AMG 900 inhibits the autophosphorylation of Aurora A and Aurora B.[7]
Cellular Consequences
Inhibition of Aurora kinases by AMG 900 leads to a cascade of cellular events, ultimately resulting in tumor cell death.
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Aborted Mitosis and Endoreduplication: Unlike microtubule-targeting agents that cause a prolonged mitotic arrest, AMG 900 treatment leads to a premature exit from mitosis without proper chromosome segregation.[1] This results in the formation of polyploid cells, a hallmark of Aurora B inhibition.[6][8]
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Apoptosis: The resulting genomic instability and cellular stress from aborted mitosis trigger programmed cell death (apoptosis).[1][6]
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Activity in Taxane-Resistant Models: Notably, AMG 900 has demonstrated potent activity in tumor models that are resistant to taxanes, a class of microtubule-stabilizing agents.[7][9] This suggests a distinct mechanism of action and a potential therapeutic option for patients who have developed resistance to taxane-based chemotherapies.
Signaling Pathway of AMG 900 Action
Caption: AMG 900 inhibits Aurora kinases, leading to aborted mitosis and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AMG 900.
Western Blot Analysis for Phospho-Histone H3
This protocol is used to determine the effect of AMG 900 on the phosphorylation of Histone H3.
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Cell Lysis:
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Culture tumor cells to 70-80% confluency.
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Treat cells with desired concentrations of AMG 900 or vehicle control (DMSO) for the specified duration.
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Protein Quantification:
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Determine protein concentration of the supernatant using a BCA protein assay.
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SDS-PAGE and Transfer:
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Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
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Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
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Transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
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Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.
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Experimental Workflow for Western Blotting
Caption: Step-by-step workflow for detecting p-Histone H3 by Western Blot.
Cell Proliferation Assay
This assay measures the effect of AMG 900 on the proliferation of cancer cell lines.
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Compound Treatment:
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Treat cells with a serial dilution of AMG 900 or vehicle control.
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Incubation:
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Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment:
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Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
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Data Analysis:
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Measure luminescence or absorbance using a plate reader.
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Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of AMG 900 and fitting the data to a four-parameter logistic curve.
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In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of AMG 900 in a living organism.
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Animal Model:
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Use immunodeficient mice (e.g., nude or SCID).
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Tumor Implantation:
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Subcutaneously implant human tumor cells (e.g., HCT116, MDA-MB-231) into the flank of the mice.
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Treatment:
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When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
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Administer AMG 900 orally at various doses and schedules (e.g., once daily, twice daily). The vehicle control is typically a solution of 2% HPMC and 1% Tween-80 in an acidic buffer.[6]
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Tumor Measurement:
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Measure tumor volume with calipers two to three times per week.
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Endpoint:
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The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
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Pharmacodynamic Analysis:
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At the end of the study, tumors can be excised for analysis of biomarkers such as phospho-Histone H3 by immunohistochemistry or western blot.
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Logical Flow of Preclinical Evaluation
Caption: Logical progression from in vitro to in vivo studies for AMG 900.
Clinical Development
AMG 900 has been evaluated in Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia.[2] These studies have established the safety profile, pharmacokinetics, and recommended Phase II dose. The most common treatment-related adverse events include neutropenia, anemia, and thrombocytopenia, which are consistent with the on-target effects of inhibiting Aurora kinases in proliferating hematopoietic cells.[2]
Conclusion
AMG 900 is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. By targeting Aurora kinases, AMG 900 disrupts mitotic progression, leading to endoreduplication and apoptosis in cancer cells. Its efficacy in taxane-resistant models highlights its potential as a valuable therapeutic agent in the oncology setting. The robust pharmacodynamic biomarker, phospho-Histone H3, allows for the effective monitoring of its biological activity in both preclinical and clinical studies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 900 in various cancer types.
References
- 1. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
